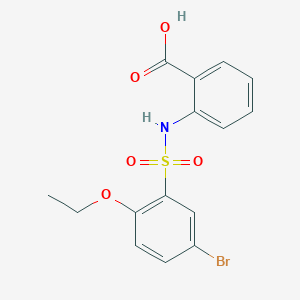

2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

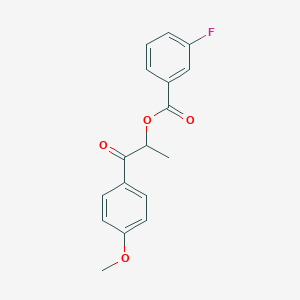

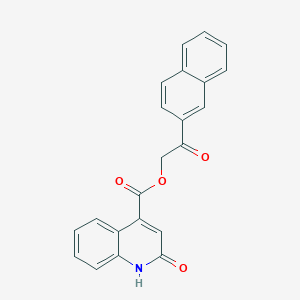

“2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid” is a chemical compound with the CAS Number: 327072-95-7 . It has a molecular weight of 400.25 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-{[(5-bromo-2-ethoxyphenyl)sulfonyl]amino}benzoic acid . The InChI code is 1S/C15H14BrNO5S/c1-2-22-13-8-7-10 (16)9-14 (13)23 (20,21)17-12-6-4-3-5-11 (12)15 (18)19/h3-9,17H,2H2,1H3, (H,18,19) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 400.24 . It is typically stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

A significant application of derivatives similar to 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid is found in the development of new photosensitizers for photodynamic therapy (PDT). For example, a study introduced novel zinc phthalocyanine complexes substituted with benzenesulfonamide derivative groups, highlighting their excellent properties for PDT. These complexes exhibit good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent candidates for cancer treatment in PDT due to their Type II mechanism effectiveness (Pişkin, Canpolat, & Öztürk, 2020).

Industrial Synthesis and Process Scale-Up

Another critical application is in the synthesis of key intermediates for manufacturing therapeutic agents. A study describes an efficient and scalable industrial process for synthesizing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a crucial intermediate in producing SGLT2 inhibitors for diabetes therapy. This method demonstrates significant cost reduction and scalability, indicating the potential for similar approaches in synthesizing related compounds (Zhang et al., 2022).

Molecular Structure Analysis

Derivatives of benzoic acid, including those with bromo substitutions, have been subject to detailed crystallographic studies. Research into the crystal structure of benzoic acid derivatives using X-ray powder diffraction sheds light on their molecular geometry, intermolecular interactions, and potential for forming supramolecular frameworks. These studies provide insights into designing new molecules with desired physical and chemical properties (Pramanik, Dey, & Mukherjee, 2019).

Antibacterial Activity

Compounds synthesized from benzoic acid derivatives, including vanillic acid hybrid derivatives, have been investigated for their antibacterial activity. This research suggests the potential of these compounds to serve as chemotherapeutic agents, indicating an avenue for developing new drug candidates with effective antibacterial properties (Satpute, Gangan, & Shastri, 2019).

Synthesis of Advanced Materials

Furthermore, studies have explored the synthesis and structure of complex bismuth compounds with bromo and methoxyphenyl groups, providing insights into novel material synthesis. Such research contributes to advancing materials science, particularly in developing new catalysts, sensors, and other functional materials (Sharutin & Sharutina, 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO5S/c1-2-22-13-8-7-10(16)9-14(13)23(20,21)17-12-6-4-3-5-11(12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJNFERKOINKQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Benzoylamino)phenyl]-2-oxoethyl 2-quinolinecarboxylate](/img/structure/B500507.png)

![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-fluorobenzoate](/img/structure/B500510.png)

![1-(2-Furoyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B500524.png)